N'-(4-Methylbenzylidene)benzenesulfonohydrazide
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Overview
Description
N’-(4-Methylbenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C14H14N2O2S and a molecular weight of 274.344 g/mol . This compound is part of the sulfonohydrazide family, characterized by the presence of a sulfonyl group attached to a hydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-(4-Methylbenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and benzenesulfonohydrazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N’-(4-Methylbenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-Methylbenzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-(4-Methylbenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and proteins critical for cell survival and proliferation.
Comparison with Similar Compounds
N’-(4-Methylbenzylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:
- N’-(4-Methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-Hydroxybenzylidene)benzenesulfonohydrazide
- N’-(4-Ethoxybenzylidene)benzenesulfonohydrazide These compounds share a similar sulfonohydrazide structure but differ in the substituents attached to the benzylidene group . The uniqueness of N’-(4-Methylbenzylidene)benzenesulfonohydrazide lies in its specific methyl substitution, which influences its chemical reactivity and biological activity.
Biological Activity
N'-(4-Methylbenzylidene)benzenesulfonohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as Schiff bases, which are formed through the condensation of carbonyl compounds with hydrazines. The general structure can be represented as follows:
The synthesis typically involves the reaction of 4-methylbenzaldehyde with benzenesulfonohydrazide, leading to the formation of the hydrazone linkage characteristic of Schiff bases. The synthesis methods often include characterization through spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the compound .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Aslan et al. demonstrated that derivatives of this compound showed measurable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a therapeutic agent .
Table 1: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 50 |
This compound | E. coli | 40 |
Other derivatives | Various strains | Varies |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has also been evaluated for anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may reduce inflammation . The specific pathways involved include inhibition of NF-kB activation, which plays a crucial role in inflammatory responses.
Case Studies and Experimental Findings
- Study on Antibacterial Activity : A comprehensive study assessed the antibacterial efficacy of several Schiff base derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to control groups .
- In Vivo Anti-inflammatory Study : An experimental model involving induced inflammation in rodents demonstrated that administration of this compound led to a marked reduction in swelling and pain, supporting its potential use in treating inflammatory conditions .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the hydrazone functional group allows for chelation with metal ions, potentially disrupting bacterial enzyme functions or altering cell wall integrity.
Conclusion and Future Directions
This compound shows promising biological activity, particularly in antimicrobial and anti-inflammatory applications. Further research is warranted to explore its mechanisms of action, optimize its efficacy, and evaluate its safety profile for potential therapeutic use.
Future studies should focus on:
- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with target pathogens.
- Clinical Trials : Evaluating its effectiveness and safety in human subjects.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and reduce toxicity.
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-13(10-8-12)11-15-16-19(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFPAAQLQIDCN-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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